molecular formula C9H7BrN2O B13665520 (5-Bromoquinazolin-8-yl)methanol

(5-Bromoquinazolin-8-yl)methanol

Katalognummer: B13665520
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: KMGJDOSWEWSDHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromoquinazolin-8-yl)methanol is a chemical compound with the molecular formula C9H7BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 8-position makes this compound unique and of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromoquinazolin-8-yl)methanol typically involves the bromination of quinazoline derivatives followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-bromoanthranilic acid with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxymethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromoquinazolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or sodium azide under basic conditions.

Major Products Formed

    Oxidation: 5-Bromoquinazolin-8-carboxylic acid.

    Reduction: Quinazolin-8-ylmethanol.

    Substitution: 5-Aminoquinazolin-8-ylmethanol or 5-Nitroquinazolin-8-ylmethanol.

Wissenschaftliche Forschungsanwendungen

(5-Bromoquinazolin-8-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5-Bromoquinazolin-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromoquinazoline: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    Quinazolin-8-ylmethanol: Lacks the bromine atom, affecting its reactivity and biological activity.

    5-Aminoquinazolin-8-ylmethanol: Contains an amino group instead of a bromine atom, leading to different chemical and biological properties.

Uniqueness

(5-Bromoquinazolin-8-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

(5-bromoquinazolin-8-yl)methanol

InChI

InChI=1S/C9H7BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-3,5,13H,4H2

InChI-Schlüssel

KMGJDOSWEWSDHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C=NC=NC2=C1CO)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.